1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)-
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Overview
Description
1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)- is a complex organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a benzoxathiin moiety, which is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)- typically involves multiple steps, starting with the preparation of the benzoxathiin core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The benzoxathiin moiety may also contribute to the compound’s activity by interacting with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): A simpler dihydroxybenzene with similar chemical properties.
Resorcinol (1,3-dihydroxybenzene): Another isomer of dihydroxybenzene with different substitution patterns.
Hydroquinone (1,4-dihydroxybenzene): Known for its use in photographic development and skin lightening.
Uniqueness
1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)- is unique due to the presence of the benzoxathiin moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dihydroxybenzenes and contributes to its specific applications and activities.
Properties
CAS No. |
865541-38-4 |
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Molecular Formula |
C16H16O5S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(5,7-dimethoxy-2,3-dihydro-1,4-benzoxathiin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C16H16O5S/c1-19-10-6-13(20-2)16-14(7-10)21-15(8-22-16)9-3-4-11(17)12(18)5-9/h3-7,15,17-18H,8H2,1-2H3 |
InChI Key |
XYPFLFRBRGMQGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)SCC(O2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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